molecular formula C18H23N3O4S B2511629 N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide CAS No. 893937-38-7

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide

Cat. No. B2511629
CAS RN: 893937-38-7
M. Wt: 377.46
InChI Key: HCWVFJGFKNZYMY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities . The compound also contains a thiophene ring, which is a sulfur-containing heterocycle that is found in many important drugs and natural products .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a pyrazole ring fused to a thiophene ring, with a methoxyphenyl group and an amide group attached. The exact structure would need to be confirmed by techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the amide group could allow for hydrogen bonding, which could influence the compound’s solubility and boiling point .

Scientific Research Applications

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

Polymethoxylated-pyrazoline derivatives have been synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines, as well as their inhibitory effects on carbonic anhydrase isoenzymes hCA I and hCA II. These compounds exhibit significant cytotoxicity and carbonic anhydrase inhibitory activities, suggesting their potential as lead molecules for anticancer therapy (Kucukoglu et al., 2016).

Pharmacological Evaluation

New series of pyrazoline-based thiazolidinone derivatives have been prepared and evaluated for their pharmacological properties. These compounds have shown promising anticancer and HIV activities, indicating the potential for the development of new therapeutic agents (Patel et al., 2013).

Anticancer and Antiviral Activities

2-Pyrazoline-substituted 4-thiazolidinones have been synthesized and their in vitro anticancer activity tested. Some derivatives demonstrated selective inhibition of leukemia cell lines growth, and one compound was highly active against the Tacaribe virus strain, highlighting the potential for developing new anticancer and antiviral agents (Havrylyuk et al., 2013).

Corrosion Inhibition

Pyranopyrazole derivatives have been synthesized and investigated as corrosion inhibitors for mild steel in HCl solution. These studies reveal that such compounds can offer high corrosion inhibition efficiency, making them valuable for applications in corrosion protection (Yadav et al., 2016).

Electrochromic Materials

Novel electrochromic materials employing pyrazine derivatives have been developed, demonstrating potential for use in NIR electrochromic devices. These materials exhibit high coloration efficiency, fast response time, and significant change in transmittance in the near-IR region, suggesting their applicability in various electrochromic applications (Zhao et al., 2014).

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. Given the known activities of many pyrazole derivatives, it could be of interest in the development of new pharmaceuticals .

Mechanism of Action

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-18(2,3)9-16(22)19-17-14-10-26(23,24)11-15(14)20-21(17)12-5-7-13(25-4)8-6-12/h5-8H,9-11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWVFJGFKNZYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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